molecular formula C9H13NO2S B15255470 2-Methanesulfonyl-1-phenylethan-1-amine

2-Methanesulfonyl-1-phenylethan-1-amine

Cat. No.: B15255470
M. Wt: 199.27 g/mol
InChI Key: KCTBOUZUBDHINS-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 2-Methanesulfonyl-1-phenylethan-1-amine typically involves reductive amination. This process includes the condensation of a ketone or aldehyde containing a phenylethyl group with methanesulfonamide, followed by reduction with a reducing agent such as sodium borohydride (NaBH4)

Chemical Reactions Analysis

2-Methanesulfonyl-1-phenylethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The methanesulfonyl group (SO2CH3) can participate in oxidation reactions, forming sulfone derivatives.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The amine group (NH2) attached to the central carbon atom can undergo substitution reactions with various electrophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and electrophiles like alkyl halides for substitution. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Methanesulfonyl-1-phenylethan-1-amine has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of other complex organic compounds.

    Biology: The compound is used in the study of biochemical pathways and molecular interactions.

    Industry: The compound’s derivatives are used in the development of pharmaceuticals and other chemical products.

Mechanism of Action

As an intermediate, 2-Methanesulfonyl-1-phenylethan-1-amine itself does not have a direct mechanism of action. its role in the synthesis of PI3Kδ inhibitors is significant. PI3Kδ inhibitors target the phosphoinositide 3-kinase delta (PI3Kδ) pathway, which is involved in cell growth, proliferation, and survival. By inhibiting this pathway, these compounds can potentially halt the progression of certain cancers.

Comparison with Similar Compounds

2-Methanesulfonyl-1-phenylethan-1-amine can be compared with other similar compounds, such as:

    2-Methanesulfonyl-1-phenylethan-1-ol: This compound has a hydroxyl group instead of an amine group, leading to different chemical properties and reactivity.

    2-Methanesulfonyl-1-phenylethan-1-thiol: This compound contains a thiol group, which imparts distinct chemical behavior compared to the amine derivative.

The uniqueness of this compound lies in its specific structure, which makes it a valuable intermediate for synthesizing PI3Kδ inhibitors.

Properties

Molecular Formula

C9H13NO2S

Molecular Weight

199.27 g/mol

IUPAC Name

2-methylsulfonyl-1-phenylethanamine

InChI

InChI=1S/C9H13NO2S/c1-13(11,12)7-9(10)8-5-3-2-4-6-8/h2-6,9H,7,10H2,1H3

InChI Key

KCTBOUZUBDHINS-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)CC(C1=CC=CC=C1)N

Origin of Product

United States

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